molecular formula C4H8<br>CH2=C(CH3)2<br>C4H8 B167198 Polyisobutylene CAS No. 9003-27-4

Polyisobutylene

Cat. No. B167198
CAS RN: 9003-27-4
M. Wt: 56.11 g/mol
InChI Key: VQTUBCCKSQIDNK-UHFFFAOYSA-N
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Description

Polyisobutylene (PIB) is a class of organic polymers prepared by the polymerization of isobutene . The polymers often have the formula Me 3 C [CH 2 CMe 2] n H (Me = CH 3) and are typically colorless gummy solids . PIB is broadly utilized in several industries due to its unique characteristics such as impermeability to gas, exceptional resistance to heat, acids, alkalis, and ozone .


Synthesis Analysis

The synthesis of PIB is typically carried out via a process known as cationic polymerization . The reaction takes place in a cooled environment (-80 o C to -100 o C), in the presence of a strong acid, usually a Friedel-Crafts type catalyst such as Aluminum Chloride . The isobutylene units start to connect, forming long chains . The resulting material can be either a low or high molecular weight polyisobutylene, depending on the specific conditions and reactants used during the production process .


Molecular Structure Analysis

From a chemical perspective, Polyisobutylene is essentially a polymer of isobutylene (CH 3 – CH 2 – C (CH 3) 2 ) . This isobutylene unit repeats in a chain-like fashion to form the polymer, which can have a variable length based on the specific production process and intended usage .


Chemical Reactions Analysis

The cationic polymerization of isobutylene was systematically studied in a 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim] [PF 6 ]) ionic liquid at −10 °C . Different initiating systems, including titanium tetrachloride, boron trichloride, and ethylaluminum sesquichloride, were considered in [Bmim] [PF 6] for IB polymerization .


Physical And Chemical Properties Analysis

PIB’s non-polar nature contributes to its good thermal and chemical stability, as well as its exceptional impermeability to gases . The molecular weight of PIB can range from 300 to several million, influencing its properties such as hardness, tensile strength, and elongation . Low molecular weight PIB is typically a sticky, viscous liquid, while high molecular weight PIB is a solid material that can be shaped and processed similarly to other elastomers .

Scientific Research Applications

Medical Device Applications

Polyisobutylene (PIB) has been pivotal in the development of various medical devices. Notable applications include its use in the TAXUS drug-eluting stent, which uses a PIB carrier to release paclitaxel and prevent restenosis by minimizing smooth muscle cell proliferation. PIB has also been utilized in the PRESERFLO MicroShunt for glaucoma treatment, in Xi’an EyeDeal Medical Technology's intraocular lens development, and in Polynova Cardiovascular Inc.'s testing for heart leaflet valves. These applications leverage PIB's minimal inflammation provocation and its resistance to embrittlement and cracking under flexion (Pinchuk, Boden, & Bluestein, 2021).

Infrared Sensing Applications

Polyisobutylene's usage extends to infrared sensing, particularly in the identification of explosive materials. Through Quantum Cascade Laser FM spectroscopy, the rovibrational structure of polyisobutylene vapor has been studied, providing valuable insights for infrared sensing applications in detecting explosive materials (Gutmann et al., 2013).

Gas Barrier Properties

The elastomeric polymer PIB is known for its low permeability to small molecules, making it an ideal material for applications requiring a barrier to atmospheric gases. Research using computer simulations to investigate the permeability of atmospheric gases like O2 and N2 through PIB membranes has highlighted its efficacy as a gas barrier, comparing favorably to materials like polybutadiene (Whitley & Adolf, 2012).

Photovoltaic Applications

PIB has been utilized as a sealant in the photovoltaic industry. Its low gas permeability, flexibility, and excellent weather resistance make it suitable for protecting sensitive photovoltaic cells from harsh environments. Studies on the long-term behavior of PIB sealants within the operating temperature range of photovoltaic devices underscore its importance for the reliability of these devices (Liu et al., 2012).

Self-healing Sealants

PIB has been demonstrated as an effective self-healing sealant for organic photovoltaic devices. Its application on flexible substrates using various coating methods has shown to significantly enhance device stability under ambient conditions (Bag et al., 2016).

Lubrication Efficiency

Polyisobutylene is also studied in the context of lubricated contacts, particularly in enhancing tribological performance. Experiments with polyisobutylene thickened oil have shown its ability to significantly reduce friction and wear, making it valuable in various mechanical and industrial applications (Patil et al., 2021).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Future Directions

The global Polyisobutylene (PIB) market is expected to reach $2.8 Billion by 2026 . The demand for PIB from the automotive industry will increase; besides, non-tire applications will also provide the growth of the global PIB market .

properties

IUPAC Name

2-methylprop-1-ene
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InChI

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3
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InChI Key

VQTUBCCKSQIDNK-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C
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Molecular Formula

C4H8, Array
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Related CAS

18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent)
Record name 1-Propene, 2-methyl-, dimer
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DSSTOX Substance ID

DTXSID9020748
Record name Isobutene
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Molecular Weight

56.11 g/mol
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Physical Description

Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
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Boiling Point

19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C
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Flash Point

-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c.
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Solubility

Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03
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Density

0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59
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Vapor Density

1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94
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Vapor Pressure

1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257
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Product Name

Isobutylene

Color/Form

Colorless gas, Colorless volatile liquid or easily liquefied gas

CAS RN

115-11-7, 68037-14-9
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Melting Point

-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C
Record name ISOBUTYLENE
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URL https://cameochemicals.noaa.gov/chemical/3667
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Record name Isobutylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOBUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In another aspect, the invention comprises a process for the recovery of methacrylic acid and acetic acid produced by the oxidation of isobutylene or tertiary butyl alcohol into methacrolein, followed by the recovery of methacrolein, and thereafter oxidation of the methacrolein to form methacrylic acid. The methacrylic acid and acetic acid are recovered by cooling and condensing the effluent from the second oxidation (of methacrolein) and then passing the condensed effluent directly, and without preliminary extraction, into an azeotropic distillation carried out in the presence of a solvent, preferably methyl n-propyl ketone. Substantially dry crude methacrylic acid is withdrawn as a bottoms product from the azeotropic distillation, along with impurities and acetic acid. Separation and recovery of methacrylic acid and acetic acid may be carried out in conventional distillation facilities.
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Synthesis routes and methods II

Procedure details

The apparatus as shown in FIG. 2 was employed in this Example. Reactor I employed had a 120 ml reaction zone and two separation zones, one at the upper portion of the reaction zone and the other at the lower portion of the reaction zone and the reaction zone was divided into 7 compartments and each compartment was stirred with a flat stirring paddle. The same so-called spent B-B fraction as in Example 3 was fed at a rate of 50 ml per hour to the lowest compartment of reactor I through line 1 and at the same time a recycling liquid containing water and 12-tungstophosphoric acid having an atomic ratio of P to W of 1 to 12 in a weight ratio of 1 to 2 coming from distillation column II through line 2 was fed at a rate of 442 g per hour to the highest compartment of reactor I. In reactor I the so-called spent B-B fraction and the mixture of the recycling liquid and the additional water was countercurrently contacted with each other at 70° C. and 10 atms. The remaining hydrocarbon mixture was collected from the upper separation zone of reactor I through line 5 while an aqueous solution containing tert-butanol formed and the 12-tungstophosphoric acid was transferred from the lower separation zone of reactor I through line 4 to distillation column II. Then, the tert-butanol formed was collected by distillation from the top of distillation column II through line 6 and an aqueous solution containing the 12 -tungstophosphoric acid was recycled from the bottom of distillation column II through line 2 to the highest compartment of reactor I together with additional water through line 3 in an amount corresponding to the amount reduced in the reaction and escaped from the reaction system. The conversion of isobutylene was 95.4% and the amount of isobutylene polymers such as diisobutylene formed was at most 1,000 ppm based on the weight of tert-butanol produced and the selectivity of isobutylene to tert-butanol was quantitative.
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[Compound]
Name
12-tungstophosphoric acid
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Synthesis routes and methods III

Procedure details

Into a 300 ml pressure-resistant glass autoclave were charged 10 g of isobutylene, 10 g of 1-butene, 50 g of sulfuric acid and 50 g of water, and the mixture was stirred at 60° C. at a pressure of 8.5 atms for one hour. As a result, isobutylene was hydrated to form tert-butanol with the conversion of 90% and the selectivity to tert-butanol of 92%. At the same time, diisobutylene and the trimer of isobutylene were produced at a yield of 2% and 6%, respectively, and 1-butene was hydrated to form sec-butanol at a yield of 4%.
[Compound]
Name
pressure-resistant glass
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
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Quantity
10 g
Type
reactant
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Quantity
50 g
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reactant
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Quantity
50 g
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Synthesis routes and methods IV

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
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[Compound]
Name
(meth)acrylic acid
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[Compound]
Name
(meth)acrylic acid
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[Compound]
Name
(meth)acrylic acid
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Name
C4
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Synthesis routes and methods V

Procedure details

The alkylation process results in the substitution of an alkyl group for a hydrogen atom in the sulfur-containing starting material and causes a corresponding increase in molecular weight over that of the starting material. The higher molecular weight of such an alkylation product is reflected by a higher boiling point relative to that of the starting material. For example, the conversion of thiophene to 2-t-butylthiophene by alkylation with 2-methylpropene results in the conversion of thiophene, which has a boiling point of 84° C., to a product which has a boiling point of 164° C. and can be easily removed from lower boiling material in the feedstock by fractional distillation. Conversion of thiophene to di-t-butylthiophene by dialkylation with 2-methylpropene results in a product which has an even higher boiling point of about 224° C. Alkylation with alkyl groups that add a large rather than a small number of carbon atoms is preferred since the products will have higher molecular weights and, accordingly, will usually have higher boiling points than products which are obtained through alkylation with the smaller alkyl groups.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polyisobutylene
Reactant of Route 2
Polyisobutylene
Reactant of Route 3
Polyisobutylene
Reactant of Route 4
Polyisobutylene
Reactant of Route 5
Polyisobutylene
Reactant of Route 6
Polyisobutylene

Citations

For This Compound
31,800
Citations
JE Puskas, Y Chen, Y Dahman… - Journal of Polymer …, 2004 - Wiley Online Library
This article highlights the biomaterial‐related research of the Macromolecular Engineering Research Centre (MERC). The MERC group concentrated on polyisobutylene (PIB)‐based …
Number of citations: 167 onlinelibrary.wiley.com
K Kunal, M Paluch, CM Roland… - Journal of Polymer …, 2008 - Wiley Online Library
The influence of molecular weight, M, on the fragility and fast dynamics in polyisobutylene (PIB) was studied using dielectric and mechanical relaxation spectroscopies, calorimetry, and …
Number of citations: 110 onlinelibrary.wiley.com
TG Fox Jr, PJ Flory - The Journal of Physical Chemistry, 1951 - ACS Publications
Experimental results on the relationships between the melt viscosity of polyisobutylene and the molecular weight and temperature were presented recently (6). The results reported in …
Number of citations: 393 pubs.acs.org
UW Suter, E Saiz, PJ Flory - Macromolecules, 1983 - ACS Publications
The intramolecular energy of segments in a poly (l, l-dimethylethylene) chain (PIB) has been estimated by calculations on structures CH3-[C (CH3) 2CH2] IH, with x= 2 (dimer), 3 (trimer)…
Number of citations: 82 pubs.acs.org
LM Quinzani, GH McKinley, RA Brown… - Journal of …, 1990 - pubs.aip.org
Results are presented of a detailed rheological study of two different polyisobutylene systems in steady and transient shear flows. Shear‐thinning solutions are prepared by dissolving …
Number of citations: 240 pubs.aip.org
RH Boyd, PVK Pant - Macromolecules, 1991 - ACS Publications
Polyisobutylene (PIB) is an elastomer that is notable for low rates of diffusion of small molecules. This has been suggested to be due to efficient intermolecular packing as evidenced by …
Number of citations: 176 pubs.acs.org
JE Puskas, G Kaszas - Rubber chemistry and technology, 1996 - meridian.allenpress.com
This paper honours the 40th anniversary of the discovery of the living polymerization concept. Polymeric materials exhibiting both thermoplastic and elastomeric characteristics have a …
Number of citations: 74 meridian.allenpress.com
JE Puskas, Y Chen - Biomacromolecules, 2004 - ACS Publications
Novel polyisobutylene-based thermoplastic elastomers are introduced as prospective implant materials for soft tissue replacement and reconstruction. In comparison, poly(ethylene …
Number of citations: 320 pubs.acs.org
JB Alves, MK Vasconcelos, LHR Mangia, M Tatagiba… - Processes, 2021 - mdpi.com
Polyisobutylenes (PIB) constitute a versatile family of polymer materials that have been used mainly as fuel and lubricant additives. Particularly, the current commercial demand for …
Number of citations: 10 www.mdpi.com
K Karatasos, JP Ryckaert - Macromolecules, 2001 - ACS Publications
Although PIB is sterically strained by the existence of the methyl groups, it exhibits a surprisingly low glass transition temperature (Tg= 200 K) and an unusually low specific volume …
Number of citations: 31 pubs.acs.org

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